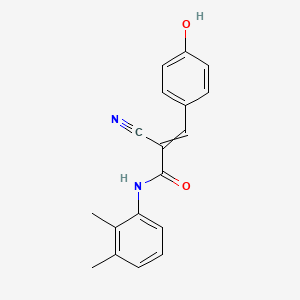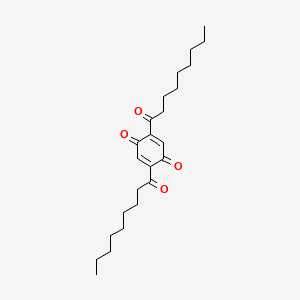
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with two nonanoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione typically involves the acylation of cyclohexa-2,5-diene-1,4-dione with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexa-2,5-diene-1,4-dione is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. For example, its quinone derivatives can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Known for its redox properties and applications in organic synthesis.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Used in the synthesis of natural products and pharmaceuticals.
2,5-Diaminocyclohexa-2,5-diene-1,4-dione: Exhibits unique reactivity due to the presence of amino groups.
Uniqueness
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is unique due to its nonanoyl substituents, which impart specific physical and chemical properties. These properties can be exploited in the design of new materials and therapeutic agents.
Propiedades
Número CAS |
183747-26-4 |
|---|---|
Fórmula molecular |
C24H36O4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2,5-di(nonanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O4/c1-3-5-7-9-11-13-15-21(25)19-17-24(28)20(18-23(19)27)22(26)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
YYPNGMHZNFAISZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1=CC(=O)C(=CC1=O)C(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
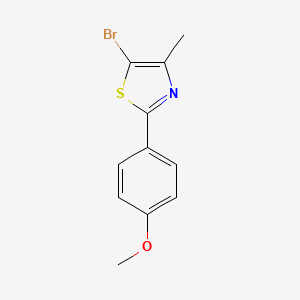

![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)

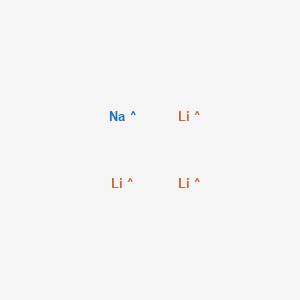
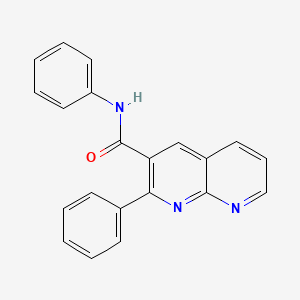
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)

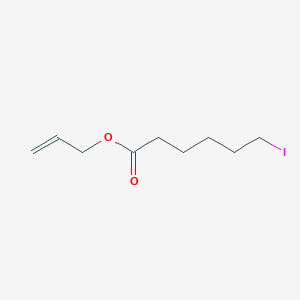
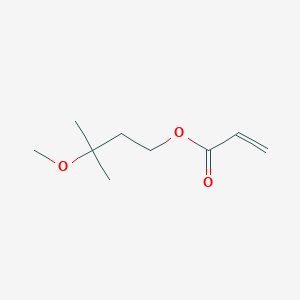
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
